3-(2-Methoxyphenoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenoxy)pyrrolidine is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a methoxyphenoxy group attached to the pyrrolidine ring
Scientific Research Applications
3-(2-Methoxyphenoxy)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Future Directions
Pyrrolidine derivatives, including 3-(2-Methoxyphenoxy)pyrrolidine, continue to be of interest in drug research and development . The versatility of the pyrrolidine scaffold allows for the design of new compounds with different biological profiles . Future research will likely continue to explore the potential of pyrrolidine derivatives in the treatment of various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenoxy)pyrrolidine typically involves the reaction of 2-methoxyphenol with pyrrolidine under specific conditions. One common method is the Williamson ether synthesis, where 2-methoxyphenol is alkylated with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenoxy derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenoxy)pyrrolidine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been found to act as norepinephrine and serotonin reuptake inhibitors, making them potential candidates for the treatment of neurological disorders . The compound binds to the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenoxy)pyrrolidine hydrochloride
- 3-(2-Phenylethyl)pyrrolidine
- 3-(3-Methoxyphenoxy)pyrrolidine
Uniqueness
3-(2-Methoxyphenoxy)pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific positioning of the methoxy group can affect the compound’s binding affinity and selectivity for certain receptors or enzymes, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
3-(2-methoxyphenoxy)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLANOFAQNVDAQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.